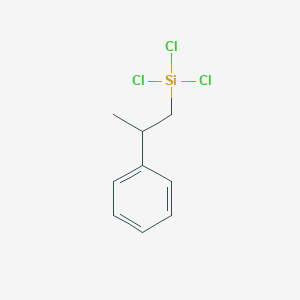
Trichloro(2-phenylpropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(2-phenylpropyl)silane: is an organosilicon compound with the molecular formula C9H11Cl3Si . It is a colorless to almost colorless clear liquid that is sensitive to moisture. This compound is used in various industrial and research applications due to its reactivity and ability to form self-assembled monolayers on surfaces.
準備方法
Synthetic Routes and Reaction Conditions: Trichloro(2-phenylpropyl)silane can be synthesized through the reaction of 2-phenylpropylmagnesium bromide with silicon tetrachloride . The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the product. The general reaction is as follows:
C9H11MgBr+SiCl4→C9H11SiCl3+MgBrCl
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of 2-phenylpropylsilane . This method involves the reaction of 2-phenylpropylsilane with chlorine gas in the presence of a catalyst, typically at elevated temperatures.
化学反応の分析
Types of Reactions:
Hydrolysis: Trichloro(2-phenylpropyl)silane undergoes hydrolysis in the presence of water, forming and hydrochloric acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Reduction: The compound can be reduced to using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alkoxides, amines, or other nucleophiles in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: 2-phenylpropylsilanetriol and hydrochloric acid.
Substitution: Various substituted silanes depending on the nucleophile used.
Reduction: 2-phenylpropylsilane.
科学的研究の応用
Chemistry: Trichloro(2-phenylpropyl)silane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the formation of self-assembled monolayers on silicon surfaces, which are useful in surface modification and nanotechnology.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems due to its ability to form stable coatings.
Industry: Industrially, this compound is used in the production of silicone resins, adhesives, and coatings. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
作用機序
The primary mechanism of action of trichloro(2-phenylpropyl)silane involves its reactivity with nucleophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. This reactivity is exploited in various applications, including surface modification and the synthesis of organosilicon compounds.
類似化合物との比較
- Trichlorosilane (HSiCl3)
- Methyltrichlorosilane (CH3SiCl3)
- Phenyltrichlorosilane (C6H5SiCl3)
Comparison: Trichloro(2-phenylpropyl)silane is unique due to the presence of the 2-phenylpropyl group, which imparts distinct chemical properties compared to other trichlorosilanes. For example, phenyltrichlorosilane has a simpler aromatic group, while methyltrichlorosilane has a smaller alkyl group. The 2-phenylpropyl group in this compound provides additional steric hindrance and electronic effects, influencing its reactivity and applications.
生物活性
Trichloro(2-phenylpropyl)silane (CAS Number: 13617-25-9) is an organosilicon compound characterized by its unique reactivity and applications in various fields, including material science and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is a colorless liquid with a molecular formula of C9H11Cl3Si and a molecular weight of approximately 253.62 g/mol. Its boiling point is around 126°C. The compound features a silicon atom bonded to three chlorine atoms and a 2-phenylpropyl group, which contributes to its reactivity with nucleophiles.
The primary mechanism of action involves the reactivity of silicon-chlorine bonds, which are susceptible to nucleophilic attack. This leads to the substitution of chlorine atoms and the formation of new silicon-containing compounds. Such reactivity is crucial for applications in surface modification and the synthesis of organosilicon compounds.
Biological Applications
This compound has gained attention for its potential biological applications, particularly in enhancing biocompatibility and reducing protein adsorption on biomaterials. It is also explored for its role in drug delivery systems due to its ability to form stable coatings on various substrates.
Case Studies
- Surface Modification : Research indicates that this compound can modify the surfaces of biomaterials, improving their compatibility with biological systems. For instance, studies have shown that silane treatments can significantly reduce protein adsorption on implant surfaces, enhancing their performance in vivo.
- Drug Delivery Systems : The compound has been investigated for its potential in drug delivery applications. By forming stable siloxane bonds, it can create controlled release systems that improve the bioavailability of therapeutic agents.
Research Findings
Recent studies highlight the diverse biological activities associated with this compound:
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other organosilicon compounds but exhibits unique properties due to its specific alkyl arrangement:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trichloro(3-phenylpropyl)silane | C9H11Cl3Si | Different alkyl positioning affects reactivity. |
| Trichloromethylsilane | C1H3Cl3Si | Simpler structure; lacks aromatic character. |
| Phenyltrichlorosilane | C6H5Cl3Si | Contains only phenyl group without aliphatic chain. |
特性
IUPAC Name |
trichloro(2-phenylpropyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3Si/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROGNSXOSFZCJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














